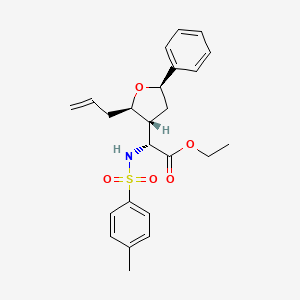
Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrahydrofuran ring, an allyl group, and a sulfonamido group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the allyl and phenyl groups, and the attachment of the sulfonamido group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamido and allyl groups.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives, sulfonamido compounds, and allyl-substituted molecules. Examples include:
- Tetrahydrofuran-2-carboxylic acid derivatives
- Sulfonamidoacetates
- Allylphenyl compounds
Uniqueness
Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is unique due to its combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with specific biological targets, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H29NO5S |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(2R,3R,5R)-5-phenyl-2-prop-2-enyloxolan-3-yl]acetate |
InChI |
InChI=1S/C24H29NO5S/c1-4-9-21-20(16-22(30-21)18-10-7-6-8-11-18)23(24(26)29-5-2)25-31(27,28)19-14-12-17(3)13-15-19/h4,6-8,10-15,20-23,25H,1,5,9,16H2,2-3H3/t20-,21+,22+,23+/m0/s1 |
Clave InChI |
WFOIBMYWXHKINN-WBADGQHESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1CC=C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CCOC(=O)C(C1CC(OC1CC=C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


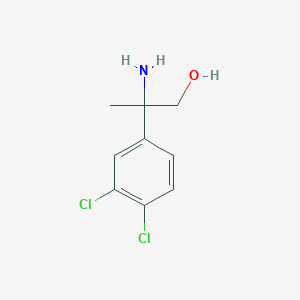


![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)

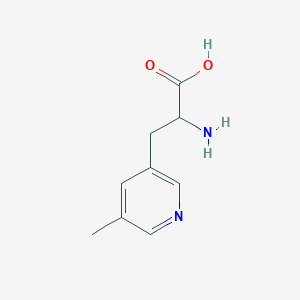
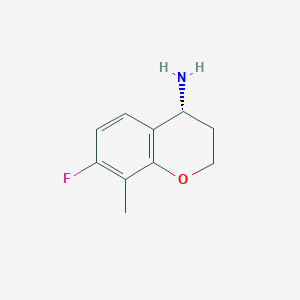
![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
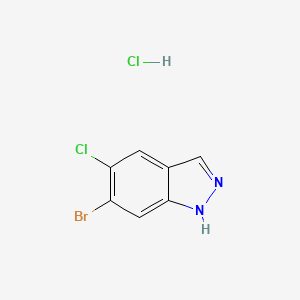
![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)


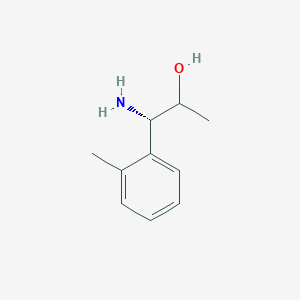
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)
